molecular formula C23H19FN4O2 B12370287 2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile

2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile

Cat. No.: B12370287
M. Wt: 402.4 g/mol
InChI Key: UBJJQXXWGRHIDV-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile involves multiple steps, including the formation of the imidazo[2,1-c][1,4]oxazine ring and the subsequent attachment of the indole and carbonitrile groups. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

Compared to similar compounds, 2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile stands out due to its unique structural features and potential for diverse applications. Its specific arrangement of functional groups and ring systems contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H19FN4O2

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile

InChI

InChI=1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m1/s1

InChI Key

UBJJQXXWGRHIDV-JOCHJYFZSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H]2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N

Canonical SMILES

CC1=C(C=CC=C1F)C2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.